REACTION_CXSMILES
|
[NH2:1][C:2]1[N:7]=[C:6]([Cl:8])[CH:5]=[C:4]([NH:9][C@@H:10]2[CH2:14][C@H:13]([CH2:15][OH:16])[CH:12]=[CH:11]2)[N:3]=1.O.O.O.C([O-])(=O)C.[Na+].[Cl:25][C:26]1[CH:32]=[CH:31][C:29]([NH2:30])=[CH:28][CH:27]=1.Cl.[N:34]([O-])=O.[Na+]>C(O)(=O)C.O>[Cl-:8].[Cl:25][C:26]1[CH:32]=[CH:31][C:29]([N+:30]#[N:1])=[CH:28][CH:27]=1.[NH2:1][C:2]1[N:3]=[C:4]([NH:9][C@@H:10]2[CH2:14][C@H:13]([CH2:15][OH:16])[CH:12]=[CH:11]2)[C:5]([N:34]=[N:30][C:29]2[CH:31]=[CH:32][C:26]([Cl:25])=[CH:27][CH:28]=2)=[C:6]([Cl:8])[N:7]=1 |f:1.2.3.4.5,8.9,12.13|
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Name
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|
Quantity
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6.74 g
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Type
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reactant
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Smiles
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ClC1=CC=C(N)C=C1
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Name
|
|
Quantity
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14.7 mL
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Type
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reactant
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Smiles
|
Cl
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Name
|
|
Quantity
|
47 mL
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Type
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reactant
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Smiles
|
N(=O)[O-].[Na+]
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Name
|
(±)-cis-4-[(2-Amino-4-chloro-6-pyrimidinyl)amino]-2-cyclopentene-1-methanol
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Quantity
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11.58 g
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Type
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reactant
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Smiles
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NC1=NC(=CC(=N1)Cl)N[C@H]1C=C[C@H](C1)CO
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Name
|
|
Quantity
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97 g
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Type
|
reactant
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Smiles
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O.O.O.C(C)(=O)[O-].[Na+]
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Name
|
|
Quantity
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225 mL
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Type
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solvent
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Smiles
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C(C)(=O)O
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Name
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|
Quantity
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225 mL
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Type
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solvent
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Smiles
|
O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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Tbis cold solution was added dropwise over 5 minutes to the first solution
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Duration
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5 min
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Type
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FILTRATION
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Details
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The resulting yellow precipitate was filtered after 18 hours
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Duration
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18 h
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Type
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WASH
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Details
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washed with water
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Type
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EXTRACTION
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Details
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extracted with ethanol
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Name
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|
Type
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product
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Smiles
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[Cl-].ClC1=CC=C(C=C1)[N+]#N
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Name
|
|
Type
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product
|
Smiles
|
NC1=NC(=C(C(=N1)N[C@H]1C=C[C@H](C1)CO)N=NC1=CC=C(C=C1)Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.56 g | |
YIELD: PERCENTYIELD | 69% | |
YIELD: CALCULATEDPERCENTYIELD | 6623.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |